Product packaging for 2-(4-(tert-Butyl)phenyl)pyridin-3-amine(Cat. No.:CAS No. 1368645-61-7)

2-(4-(tert-Butyl)phenyl)pyridin-3-amine

Cat. No.: B2617640
CAS No.: 1368645-61-7
M. Wt: 226.323
InChI Key: UIUCWHHZIWITCM-UHFFFAOYSA-N
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Description

2-(4-(tert-Butyl)phenyl)pyridin-3-amine (CAS RN: 524713-67-5) is a high-purity pyridine derivative offered for research and development applications. This compound, with a molecular formula of C15H17N and a molecular weight of 211.31 g/mol, is characterized as a liquid at room temperature and should be stored in a cool, dark place . It serves as a valuable synthetic intermediate in organic chemistry. Pyridine derivatives sharing a similar 4-tert-butylphenyl substructure are recognized for their utility in various fields. For instance, related compounds are explored as key intermediates in the synthesis of purine-based derivatives investigated for targeted therapeutic applications . Furthermore, the structural motif of tert-butyl-substituted phenylpyridines is significant in materials science, with analogs like 4-tert-butylpyridine being critical additives in hole-transport layers to enhance the performance of perovskite solar cells . As a building block, this amine-functionalized pyridine presents opportunities for further chemical modification in the development of novel molecules for pharmaceutical and material science research. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H18N2 B2617640 2-(4-(tert-Butyl)phenyl)pyridin-3-amine CAS No. 1368645-61-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-tert-butylphenyl)pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2/c1-15(2,3)12-8-6-11(7-9-12)14-13(16)5-4-10-17-14/h4-10H,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIUCWHHZIWITCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=C(C=CC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Pathways and Methodological Advancements for 2 4 Tert Butyl Phenyl Pyridin 3 Amine

Retrosynthetic Analysis of the 2-(4-(tert-Butyl)phenyl)pyridin-3-amine Structure

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. This process helps to identify key bond disconnections and plan a logical forward synthesis. For this compound, two primary disconnections are apparent: the carbon-carbon (C-C) bond linking the phenyl and pyridine (B92270) rings, and the carbon-nitrogen (C-N) bond of the amine group on the pyridine ring.

This leads to two potential synthetic strategies:

Strategy A: Form the C-C bond first, followed by the introduction of the amine group. This would involve coupling a substituted pyridine with a (4-(tert-butyl)phenyl) derivative, and then aminating the resulting 2-(4-(tert-butyl)phenyl)pyridine.

Strategy B: Introduce the amine group onto a pyridine ring first, followed by the formation of the C-C bond. This would involve the synthesis of a 3-aminopyridine (B143674) derivative which is then coupled with a (4-(tert-butyl)phenyl) species.

The choice between these strategies would depend on the compatibility of the functional groups with the reaction conditions of the subsequent steps and the availability of starting materials.

Classical and Modern Synthetic Routes to Phenyl-Substituted Pyridines

The formation of the biaryl linkage between a phenyl and a pyridine ring is a cornerstone of modern organic synthesis, with several powerful palladium-catalyzed cross-coupling reactions being the methods of choice.

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for forming C-C bonds. nih.gov It typically involves the reaction of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. nih.gov For the synthesis of the 2-(4-(tert-butyl)phenyl)pyridine core, this would involve the coupling of a 2-halopyridine with (4-(tert-butyl)phenyl)boronic acid or vice versa.

The reaction is tolerant of a wide variety of functional groups and often proceeds with high yields and selectivity. nih.gov The general applicability of the Suzuki-Miyaura reaction makes it a highly attractive method for the synthesis of arylpyridines. nih.govbeilstein-journals.org Recent advancements have focused on the development of highly active catalyst systems that can couple even challenging substrates, such as 2-substituted pyridyl nucleophiles, with aryl halides. nih.gov

Table 1: Example Conditions for Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles

ComponentExample Reagents/Conditions
Pyridine Substrate 2-Bromopyridine, 2-Iodopyridine, Lithium triisopropyl 2-pyridylboronate
Aryl Partner (4-(tert-butyl)phenyl)boronic acid
Palladium Catalyst Pd(PPh₃)₄, Pd₂(dba)₃, Pd(dppf)Cl₂
Ligand Triphenylphosphine (PPh₃), 2-dicyclohexylphosphino-2′,6′-diisopropoxybiphenyl (RuPhos)
Base K₃PO₄, Na₂CO₃, KF
Solvent Dioxane/Water, Toluene (B28343)/Ethanol (B145695)/Water
Temperature 65-120 °C

This table presents a generalized summary of conditions reported for Suzuki-Miyaura reactions involving pyridyl substrates. nih.govnih.govclaremont.educlaremont.edu

The Negishi and Stille couplings are also powerful palladium-catalyzed reactions for C-C bond formation.

The Negishi coupling utilizes organozinc reagents, which are more reactive than their organoboron counterparts, often allowing for milder reaction conditions. nrochemistry.comwikipedia.org This reaction is known for its high functional group tolerance and stereoselectivity. nrochemistry.comorganic-chemistry.org The synthesis of 2-arylpyridines can be efficiently achieved using this method, for instance, by coupling a 2-halopyridine with an arylzinc halide. orgsyn.org

The Stille coupling employs organotin (stannane) reagents. A key advantage of this method is that the organostannanes are often stable and can be purified by chromatography. organic-chemistry.org However, a significant drawback is the toxicity of the tin compounds and the difficulty in removing tin byproducts from the reaction mixture. organic-chemistry.org

Table 2: Comparison of Cross-Coupling Reactions for Phenyl-Pyridine Synthesis

ReactionOrganometallic ReagentKey AdvantagesKey Disadvantages
Suzuki-Miyaura Boronic acids/estersLow toxicity, commercial availability of reagents, stable reagentsCan require strong bases
Negishi OrganozincsHigh reactivity, mild conditions, high functional group toleranceMoisture and air sensitive reagents
Stille OrganostannanesStable and purifiable reagentsToxic reagents, difficult byproduct removal

Direct arylation represents a more atom-economical approach to C-C bond formation as it avoids the pre-functionalization required for the organometallic reagents in traditional cross-coupling reactions. berkeley.edu This method involves the direct coupling of a C-H bond of one aromatic ring with a C-X (where X is a halide or triflate) bond of another. berkeley.edu Palladium pincer complexes have shown to be effective catalysts for such transformations. mdpi.com For the synthesis of 2-(4-(tert-butyl)phenyl)pyridine, this could potentially involve the direct arylation of pyridine with 1-bromo-4-(tert-butyl)benzene. However, controlling the regioselectivity of C-H activation can be a challenge. researchgate.netnih.govresearchgate.net

Introduction of the Pyridin-3-amine Moiety

The introduction of an amine group onto an aromatic ring is a fundamental transformation in organic synthesis, with applications in the preparation of pharmaceuticals and other biologically active molecules. nsf.gov

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine. wikipedia.orgorganic-chemistry.org This reaction has become a powerful tool for the formation of carbon-nitrogen bonds, largely replacing harsher traditional methods. wikipedia.org

To synthesize this compound, one could envision a Buchwald-Hartwig amination of a 3-halo-2-(4-(tert-butyl)phenyl)pyridine with a suitable ammonia (B1221849) equivalent or a protected amine. The reaction is known for its broad substrate scope, allowing for the coupling of a wide range of amines with various aryl and heteroaryl halides. acsgcipr.org The choice of palladium catalyst, ligand, and base is crucial for the success of the reaction and is often tailored to the specific substrates. researchgate.netyufengchemicals.com For instance, the use of bidentate phosphine (B1218219) ligands like BINAP and DPPF was a significant development that allowed for the efficient coupling of primary amines. wikipedia.org

Table 3: Components of the Buchwald-Hartwig Amination

ComponentRole in ReactionExample Reagents
Aryl/Heteroaryl Halide Electrophilic partner3-Bromo-2-(4-(tert-butyl)phenyl)pyridine
Amine Nucleophilic partnerAmmonia, Benzophenone imine, Primary or secondary amines
Palladium Catalyst Facilitates the C-N bond formationPd(OAc)₂, Pd₂(dba)₃
Ligand Stabilizes and activates the catalystXantphos, BINAP, DPPF, Sterically hindered phosphines
Base Activates the amine and facilitates catalyst regenerationNaOtBu, K₂CO₃, Cs₂CO₃
Solvent Provides the reaction mediumToluene, Dioxane

This table outlines the general components and their roles in the Buchwald-Hartwig amination reaction. wikipedia.orgacsgcipr.orgnih.gov

Reduction of Nitropyridine Precursors

A prevalent method for introducing the 3-amino group involves the reduction of the corresponding 2-(4-(tert-butyl)phenyl)-3-nitropyridine intermediate. The success of this transformation hinges on the appropriate selection of reducing agents and reaction conditions to ensure high product yield and minimize side reactions.

Catalytic hydrogenation is a widely used technique, often employing catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere. orgsyn.org This method is favored for its efficiency and the generation of benign byproducts. Another common approach involves the use of metal reagents like stannous chloride (SnCl₂) in the presence of hydrochloric acid, which has proven effective in converting 2-anilino-3-nitropyridine derivatives to their corresponding 2-anilino-pyridin-3-amine intermediates in high yields. guidechem.com

Table 1: Comparison of Reducing Agents for 3-Nitropyridine Reduction

Reducing AgentCatalyst/SolventKey AdvantagesTypical Yields
Catalytic Hydrogenation (H₂)Palladium on Carbon (Pd/C)Clean reaction with water as a byproduct.Often high to quantitative. orgsyn.org
Stannous Chloride (SnCl₂)Hydrochloric Acid (HCl) / MethanolEffective for a range of substituted nitropyridines.85-94% guidechem.com
Iron (Fe)Acetic AcidCost-effective and readily available.Generally good to high.
Sodium Hydrosulfite (Na₂S₂O₄)Aqueous or alcoholic mediaMild conditions, suitable for sensitive functional groups.Variable, depends on substrate.

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution (SNAr) offers an alternative route to this compound. This approach involves the displacement of a suitable leaving group, such as a halogen, from the 3-position of the pyridine ring by an amine nucleophile. The electron-deficient nature of the pyridine ring, particularly when activated by electron-withdrawing groups, facilitates this reaction. thieme-connect.denih.gov

The efficiency of SNAr reactions on pyridine rings is influenced by the nature of the leaving group and the reaction conditions. While traditional SNAr reactions often require harsh conditions, recent advancements have focused on catalytic methods to enable these transformations under milder conditions. thieme-connect.de For instance, the displacement of a nitro group in 3-nitropyridines by sulfur nucleophiles has been shown to occur selectively. nih.gov The reactivity of pyridinium (B92312) ions in SNAr reactions has also been a subject of study, highlighting the influence of substituents on the reaction mechanism. nih.govrsc.org

Synthesis of Key Intermediates

Preparation of Halogenated Pyridine Derivatives

Halogenated pyridines, such as 2-chloro-3-nitropyridine, are vital precursors. The synthesis of these intermediates can be achieved through various methods. For example, 2-chloro-3-nitropyridine can be prepared by the nitration of 2-chloropyridine. guidechem.com It is important to control the regioselectivity of the nitration to favor the formation of the desired 3-nitro isomer. 2-Amino-5-bromopyridine is another key intermediate that can be nitrated to produce 2-amino-5-bromo-3-nitropyridine. orgsyn.org

Synthesis of Organoboron Reagents (e.g., (4-(tert-Butyl)phenyl)boronic Acid)

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming the C-C bond between the pyridine and the phenyl rings, and it requires an organoboron reagent like (4-(tert-butyl)phenyl)boronic acid. nih.govclaremont.eduresearchgate.netnih.gov This boronic acid can be synthesized from 4-tert-butylbromobenzene. chemicalbook.comchemicalbook.com The process typically involves the formation of a Grignard reagent, which is then reacted with a borate (B1201080) ester, followed by hydrolysis to yield the boronic acid. ambeed.com

Green Chemistry Approaches and Sustainable Synthesis Methodologies

In recent years, there has been a significant shift towards developing more environmentally friendly and sustainable synthetic methods in organic chemistry. rasayanjournal.co.in These principles are being applied to the synthesis of pyridine derivatives to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. researchgate.netnih.gov

Key green chemistry strategies applicable to the synthesis of this compound include:

Catalysis: Utilizing catalytic rather than stoichiometric reagents to reduce waste. This is evident in the preference for catalytic hydrogenation over metal-acid reductions.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives.

Energy Efficiency: Employing methods like microwave-assisted synthesis to reduce reaction times and energy consumption. One-pot multicomponent reactions are also a hallmark of green synthesis, as they can significantly reduce the number of steps and purification procedures required. researchgate.netnih.gov

Table 2: Application of Green Chemistry Principles

Green Chemistry PrincipleApplication in the Synthesis of this compound
PreventionUtilizing one-pot synthesis to minimize waste from intermediate workup and purification. researchgate.net
CatalysisEmploying palladium catalysts for Suzuki-Miyaura cross-coupling and heterogeneous catalysts for hydrogenation. nih.gov
Less Hazardous Chemical SynthesesPreferring catalytic hydrogenation over the use of stoichiometric and potentially toxic metal reagents.
Design for Energy EfficiencyExploring microwave-assisted reactions to shorten reaction times and reduce energy input. nih.gov
Safer Solvents and AuxiliariesInvestigating the use of more benign solvents or solvent-free conditions. nih.gov

Solvent-Free and Mechanochemical Syntheses

Solvent-free and mechanochemical synthetic methods represent a significant advancement in green chemistry, aiming to reduce or eliminate the use of volatile organic solvents, thereby minimizing environmental impact and improving safety.

Solvent-Free Synthesis:

Solvent-free, or neat, reactions are typically conducted by mixing the reactants without a solvent, often at elevated temperatures. For the synthesis of aminopyridines, multi-component reactions are a common solvent-free approach. For instance, a one-pot condensation of an appropriate aldehyde, a ketone, malononitrile, and ammonium (B1175870) acetate (B1210297) under microwave irradiation is a known method for producing various 2-amino-3-cyanopyridine derivatives. semanticscholar.org This method offers advantages such as short reaction times, high yields, and environmental friendliness. While no specific example for this compound is documented, a similar strategy could theoretically be employed using appropriately substituted precursors.

Another catalyst-free approach involves the reaction of a cyclic dihydrothiazolopyridinium salt with an amine, either neat or in a high-boiling polar aprotic solvent like DMSO, to yield 2-aminopyridines. nih.gov

Mechanochemical Synthesis:

Mechanochemistry utilizes mechanical force, such as grinding or milling, to induce chemical reactions. This technique can lead to the formation of novel products, enhance reaction rates, and often proceeds in the absence of a solvent. While the direct mechanochemical synthesis of this compound has not been reported, the principles of mechanochemistry have been successfully applied to the synthesis of various substituted pyridines and other nitrogen-containing heterocycles. For example, mechanochemically activated magnesium has been used for the direct C-4-H alkylation of pyridines. organic-chemistry.org Additionally, multicomponent reactions, such as the Hantzsch dihydropyridine synthesis, have been adapted to mechanochemical conditions. nih.gov These examples suggest the potential for developing a mechanochemical route to the target compound.

Catalysis in Sustainable Synthesis (e.g., Metal-free or Heterogeneous Catalysis)

Catalysis is pivotal in developing sustainable synthetic methods by enabling reactions to proceed under milder conditions with higher efficiency and selectivity.

Metal-Free Catalysis:

The development of metal-free catalytic systems is a significant goal in sustainable chemistry to avoid the environmental and economic issues associated with residual metal contamination. Iodine-initiated reactions, for example, have been used for the metal-free synthesis of 2,4,6-trisubstituted pyridines from methyl aryl ketones and amines under neat heating conditions. rsc.org Furthermore, transition metal-free methods for the regioselective phosphonation of pyridines have been developed. acs.org Although not directly applicable to the synthesis of the target amine, these examples highlight the trend towards metal-free approaches in pyridine chemistry.

Heterogeneous Catalysis:

Heterogeneous catalysts, which are in a different phase from the reactants, offer advantages in terms of easy separation, recovery, and reusability. In pyridine synthesis, heterogeneous catalysts like finely divided nickel are used in hydrogenation processes. wikipedia.org Palladium supported on carbon in conjunction with a solid acid catalyst has been used in a one-pot synthesis of substituted pyridines via a domino cyclization-oxidative aromatization approach under microwave irradiation. organic-chemistry.org While specific applications to this compound are not documented, these systems provide a framework for developing a sustainable, heterogeneously catalyzed synthesis.

Scalability Considerations for Laboratory and Pilot Production

For the potential synthesis of this compound, a scalable route would likely favor a one-pot reaction to minimize intermediate isolation steps, thereby reducing waste and improving time- and cost-effectiveness. The use of readily available and inexpensive starting materials is also crucial.

The use of robust and recyclable heterogeneous catalysts would also be beneficial for pilot production, as it would streamline the purification process and reduce catalyst waste. However, catalyst deactivation and leaching would need to be carefully evaluated.

Ultimately, the development of a scalable synthesis for this compound would require dedicated process research and optimization, focusing on robust and cost-effective methodologies. While the current literature does not provide a direct blueprint, the general principles of sustainable and scalable synthesis in pyridine chemistry offer a clear direction for future research.

Mechanistic Studies and Reactivity Profiling of 2 4 Tert Butyl Phenyl Pyridin 3 Amine

Detailed Investigation of Synthetic Reaction Mechanisms

The synthesis of 2-(4-(tert-butyl)phenyl)pyridin-3-amine typically involves the formation of a carbon-carbon bond between a pyridine (B92270) and a phenyl ring, a transformation commonly achieved through palladium-catalyzed cross-coupling reactions. The introduction or presence of the amino group is addressed via amination reactions, which also frequently rely on transition metal catalysis.

The construction of the biaryl scaffold of this compound is often accomplished using Suzuki-Miyaura coupling, while the C-N bond formation can be achieved via Buchwald-Hartwig amination. rsc.orgnih.gov Both reactions proceed through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states. youtube.comwikipedia.org

Suzuki-Miyaura Coupling Catalytic Cycle: The Suzuki-Miyaura reaction couples an organoboron compound with an organic halide. To synthesize the target molecule's backbone, this could involve coupling a pyridine-containing boronic acid with a tert-butylphenyl halide, or vice-versa.

Oxidative Addition : The cycle begins with the oxidative addition of the aryl halide (e.g., 2-chloro-pyridin-3-amine or 1-bromo-4-(tert-butyl)benzene) to a coordinatively unsaturated Pd(0) complex, forming an Ar-Pd(II)-X intermediate. youtube.com

Transmetalation : A base activates the organoboron compound (e.g., (4-(tert-butyl)phenyl)boronic acid), which then undergoes transmetalation with the Pd(II) complex. This step transfers the aryl group from boron to palladium, creating a diaryl-Pd(II) complex and displacing the halide.

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired C-C bond of the biaryl product. This step regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle. youtube.com

Buchwald-Hartwig Amination Catalytic Cycle: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. If the biaryl halide is already formed, this reaction can be used to introduce the amino group.

Oxidative Addition : Similar to the Suzuki coupling, an active Pd(0) catalyst reacts with the aryl halide (e.g., 3-bromo-2-(4-(tert-butyl)phenyl)pyridine) to form a Pd(II) intermediate. wikipedia.org

Amine Coordination and Deprotonation : The amine nucleophile coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

Reductive Elimination : The final step is the reductive elimination of the aryl amine product from the palladium-amido complex, which regenerates the Pd(0) catalyst. wikipedia.orgmdpi.com

StepSuzuki-Miyaura CouplingBuchwald-Hartwig AminationKey Transformation
1 Oxidative Addition of Ar-X to Pd(0)Oxidative Addition of Ar-X to Pd(0)Pd(0) → Pd(II)
2 Transmetalation with Ar'-B(OR)2Amine Coordination & Deprotonation Ligand Exchange on Pd(II)
3 Reductive Elimination of Ar-Ar'Reductive Elimination of Ar-NR2Pd(II) → Pd(0), C-C or C-N bond formation

The efficiency and outcome of these catalytic cycles are governed by the stability and reactivity of various intermediates and the energy barriers of the transition states.

In palladium-catalyzed cross-coupling reactions, the active catalyst is typically a Pd(0) species coordinated to phosphine (B1218219) ligands. acs.org The oxidative addition step is often rate-limiting and involves a three-centered transition state. The resulting square-planar arylpalladium(II) halide complex is a key intermediate. acs.org

Reactivity of the Pyridin-3-amine Functional Group

The reactivity of this compound is characterized by the presence of two key functional areas: the pyridin-3-amine system and the tert-butylphenyl ring. The amino group and the pyridine nitrogen atom are the primary sites for acid-base and nucleophilic reactions, while the aromatic rings are susceptible to electrophilic substitution.

The compound possesses two basic nitrogen atoms: the sp²-hybridized nitrogen in the pyridine ring and the exocyclic amino group nitrogen. The lone pair of electrons on the pyridine nitrogen is located in an sp² orbital and is not part of the aromatic π-system, making it available for protonation. libretexts.org The basicity of the exocyclic amino group is influenced by the delocalization of its lone pair into the pyridine ring.

In the case of 3-aminopyridine (B143674), protonation occurs preferentially on the ring nitrogen. The pKa of the conjugate acid of 3-aminopyridine is approximately 6.0. quora.com The amino group at the 3-position does not significantly increase the electron density on the ring nitrogen through resonance, unlike the case for 2- and 4-aminopyridine. stackexchange.comquora.com Therefore, the basicity is only moderately higher than that of pyridine itself (pKa ≈ 5.2). The presence of the bulky, electron-donating 2-(4-(tert-butyl)phenyl) group is expected to slightly increase the basicity of the ring nitrogen due to inductive effects and potential steric hindrance to solvation of the conjugate acid.

The exocyclic amino group, while less basic, is a potent nucleophile and is the primary site of attack for reactions such as acylation and alkylation.

CompoundpKa of Conjugate AcidMore Basic NitrogenReference
Pyridine5.25Ring Nitrogen quora.com
Aniline4.6Amino Nitrogen quora.com
2-Aminopyridine6.86Ring Nitrogen quora.com
3-Aminopyridine 6.0 Ring Nitrogen quora.com
4-Aminopyridine9.17Ring Nitrogen quora.com

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally difficult due to the electron-withdrawing nature of the ring nitrogen, which deactivates the ring towards electrophilic attack. youtube.com However, the presence of the powerful activating amino group at the C-3 position significantly enhances the ring's reactivity. ucalgary.ca

The -NH₂ group is a strong ortho, para-director. In the context of the 3-amino substituent, it directs incoming electrophiles to the C-4 and C-6 positions.

Position 4: Ortho to the amino group and meta to the ring nitrogen. This position is strongly activated.

Position 6: Para to the amino group and ortho to the ring nitrogen. This position is also activated, though the proximity to the ring nitrogen may have a deactivating inductive effect.

Position 5: Meta to the amino group and meta to the ring nitrogen. This position is the least activated.

The 2-aryl substituent also influences regioselectivity through steric hindrance and its electronic properties. Given these factors, electrophilic substitution is most likely to occur at the C-4 position, which is sterically accessible and electronically activated by the amino group. Vigorous reaction conditions are often required for EAS on pyridine rings, even when activated. youtube.com

The exocyclic amino group of this compound is a primary nucleophilic site and readily undergoes reactions with various electrophiles. nih.gov

Acylation : The amino group can be easily acylated by reacting with acid chlorides or anhydrides to form the corresponding amides. researchgate.netlibretexts.org This transformation is often employed as a protecting strategy to moderate the high reactivity of the amino group during other reactions, such as electrophilic aromatic substitution, preventing polysubstitution and side reactions. ucalgary.calibretexts.org

Alkylation : Reaction with alkyl halides can lead to the formation of secondary and tertiary amines. However, polyalkylation can be a competing process, leading to a mixture of products and quaternary ammonium (B1175870) salts. libretexts.orglibretexts.org

Arylation : The amino group can undergo N-arylation through cross-coupling reactions, such as the Buchwald-Hartwig amination, by reacting with an aryl halide in the presence of a palladium catalyst and a base. organic-chemistry.org This allows for the synthesis of more complex diaryl- or triarylamine structures.

These reactions are typically chemoselective for the exocyclic amino group over the less nucleophilic pyridine ring nitrogen.

Reaction TypeReagent ExampleFunctional Group Formed
Acylation Acetyl Chloride (CH₃COCl)Amide (-NHCOCH₃)
Alkylation Methyl Iodide (CH₃I)Secondary/Tertiary Amine (-NHCH₃, -N(CH₃)₂)
Arylation Bromobenzene (C₆H₅Br) + Pd catalystDiaryl Amine (-NHC₆H₅)

Reactivity of the tert-Butylphenyl Moiety

The tert-butylphenyl portion of the molecule is a key determinant of its reactivity, particularly in reactions involving the aromatic system, such as electrophilic aromatic substitution (EAS). The large tert-butyl group imparts distinct characteristics that influence reaction rates and regiochemical outcomes.

The tert-butyl group exerts a significant influence on the phenyl ring through a combination of steric and electronic effects.

Electronic Effects: The tert-butyl group is an electron-donating group. This donation occurs primarily through a positive inductive effect (+I), where the sp³-hybridized carbon atoms of the tert-butyl group push electron density through the sigma bond to the sp²-hybridized carbon of the phenyl ring. stackexchange.com This electron donation increases the nucleophilicity of the phenyl ring, making it more reactive towards electrophiles compared to unsubstituted benzene (B151609). Unlike alkyl groups with α-hydrogens (e.g., methyl or ethyl), the tert-butyl group cannot participate in hyperconjugation to donate electron density into the π-system, as it lacks α-C-H bonds. quora.comstackexchange.com The primary electronic contribution is therefore inductive, which serves to activate the ring for electrophilic attack. stackexchange.com

Steric Effects: The most prominent feature of the tert-butyl group is its large size. This steric bulk significantly hinders the approach of reagents to the positions adjacent to it on the phenyl ring (the ortho positions). numberanalytics.comvarsitytutors.com This phenomenon, known as steric hindrance, can dramatically influence the regioselectivity of reactions, favoring substitution at less crowded sites. ucalgary.ca For example, in electrophilic aromatic substitution reactions, attack at the ortho positions is often disfavored, leading to a higher proportion of the para-substituted product. masterorganicchemistry.com

In electrophilic aromatic substitution, the substituents already present on a benzene ring dictate the position of subsequent substitution. The tert-butyl group and the pyridin-3-amine group on the phenyl ring of the target molecule have opposing effects.

The electron-donating tert-butyl group is an ortho, para-director. stackexchange.comucalgary.ca It activates the ortho and para positions by stabilizing the cationic intermediate (the arenium ion or sigma complex) formed during electrophilic attack at these sites. Conversely, the 2-pyridin-3-amine substituent is generally considered electron-withdrawing and deactivating towards the phenyl ring, especially under acidic conditions where the pyridine nitrogen is protonated. A protonated pyridinium (B92312) group is strongly deactivating and acts as a meta-director. stackexchange.com

Therefore, the outcome of an electrophilic substitution on the phenyl ring of this compound will depend on the reaction conditions and the interplay between these two groups. However, since the tert-butyl group is at the 4-position relative to the point of attachment of the pyridine ring, the ortho positions to the tert-butyl group are also the meta positions to the pyridine ring. This alignment means that both directing effects favor substitution at the same positions (C3' and C5' of the phenyl ring).

As shown in the tables, the nitration of toluene (B28343) yields a significant amount of the ortho product. In contrast, the nitration of tert-butylbenzene (B1681246) yields predominantly the para product, with the ortho product forming in a much smaller proportion. libretexts.org This difference is a direct consequence of the steric hindrance from the bulky tert-butyl group, which impedes attack at the adjacent ortho positions. masterorganicchemistry.comlibretexts.org

The phenyl ring of this compound is amenable to further functionalization, primarily through electrophilic aromatic substitution. Based on the combined directing effects of the existing substituents, incoming electrophiles would be directed to the positions ortho to the tert-butyl group (C3' and C5').

Potential functionalization reactions include:

Halogenation: Introduction of chloro, bromo, or iodo groups using reagents like Cl₂, Br₂, or I₂ with a Lewis acid catalyst. The reaction would be expected to yield the 3'-halo derivative.

Nitration: Introduction of a nitro group using a mixture of nitric acid and sulfuric acid. This would likely yield 2-(3'-nitro-4'-(tert-butyl)phenyl)pyridin-3-amine.

Friedel-Crafts Reactions: Acylation or alkylation could introduce new carbon substituents. However, these reactions are often sensitive to deactivating groups, and the presence of the basic aminopyridine moiety could complicate the reaction by complexing with the Lewis acid catalyst. Protection of the amino group or pyridine nitrogen might be necessary.

Beyond classical electrophilic substitution, modern cross-coupling methods (e.g., Suzuki, Heck, Sonogashira) and C-H activation/functionalization techniques offer powerful alternatives for modifying the phenyl ring with high precision, potentially overriding the innate directing effects of the substituents. acs.orgresearchgate.net

Regioselectivity and Stereoselectivity in Reactions Involving the Compound

Regioselectivity, the preference for reaction at one position over another, is a central theme in the chemistry of this compound. wikipedia.org Stereoselectivity becomes relevant in reactions that create new stereocenters.

Regioselectivity: The molecule presents several distinct reactive sites, leading to potential regiochemical complexity.

On the Phenyl Ring: As discussed, electrophilic attack is strongly directed to the positions ortho to the activating tert-butyl group and meta to the deactivating pyridine ring. The significant steric hindrance of the tert-butyl group will likely lead to a high preference for substitution at these positions over any other on the phenyl ring.

On the Pyridine Ring: The pyridine ring itself is electron-deficient and generally resistant to electrophilic substitution, which, if forced, typically occurs at the C5 position (meta to the nitrogen). stackexchange.com Conversely, the ring is activated towards nucleophilic attack, particularly at the C4 and C6 positions. The presence of the amino group at C3 and the bulky phenyl group at C2 will sterically and electronically influence these reactions. Radical reactions, such as those under Minisci conditions, could also lead to functionalization, often favoring the C4 and C6 positions. researchgate.net

On the Amino Group: The exocyclic amino group at the C3 position is a nucleophilic site and can undergo reactions typical of arylamines, such as acylation, alkylation, diazotization, or participation in coupling reactions.

Stereoselectivity: For the parent compound this compound, there are no stereocenters. Stereoselectivity would become a consideration under the following circumstances:

If a reaction introduces a new chiral center. For example, reduction of the pyridine ring or addition across a double bond introduced onto a substituent could create one or more stereocenters.

If the molecule is used as a ligand for a metal catalyst in an asymmetric synthesis. The C2-arylpyridine scaffold is a common motif in ligands for catalysis, and the specific substitution pattern could influence the stereochemical outcome of a catalyzed reaction.

Reactions involving chiral reagents or catalysts could lead to enantioselective or diastereoselective functionalization of the molecule.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework and the electronic environment of atoms within a molecule.

A complete assignment of the ¹H, ¹³C, and ¹⁵N NMR spectra is the cornerstone of structural verification for 2-(4-(tert-Butyl)phenyl)pyridin-3-amine.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on both the pyridine (B92270) and the phenyl rings. The protons on the pyridine ring would likely appear as doublets or doublets of doublets, with their chemical shifts influenced by the positions of the amino and phenyl substituents. The protons on the 4-(tert-butyl)phenyl group would typically exhibit a characteristic AA'BB' system, appearing as two doublets. The nine equivalent protons of the tert-butyl group would give rise to a sharp singlet, usually in the upfield region (around 1.3 ppm). The protons of the amine group would appear as a broad singlet, the chemical shift of which can be solvent and concentration-dependent.

¹³C NMR: The carbon-13 NMR spectrum would provide information on all the carbon atoms in the molecule. The spectrum would show distinct signals for the nine unique carbon environments. The quaternary carbon of the tert-butyl group and the carbon to which it is attached on the phenyl ring would have characteristic chemical shifts. The aromatic carbons of both rings would appear in the downfield region (typically 110-160 ppm). DEPT (Distortionless Enhancement by Polarization Transfer) experiments would be used to differentiate between CH, CH₂, and CH₃ groups.

¹⁵N NMR: Nitrogen-15 NMR spectroscopy, although less common due to the lower natural abundance and sensitivity of the ¹⁵N isotope, would offer direct information about the electronic environment of the two nitrogen atoms in the pyridine ring and the amino group. The chemical shifts would be indicative of their hybridization and involvement in resonance.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity
Pyridine-H 7.0 - 8.5 m
Phenyl-H 7.2 - 7.8 m
NH₂ 3.5 - 5.5 br s

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon Atom Predicted Chemical Shift (ppm)
Pyridine-C 120 - 155
Phenyl-C 125 - 150
C(CH₃)₃ 34 - 36

Two-dimensional NMR techniques are crucial for assembling the molecular structure by establishing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. It would be instrumental in assigning the protons on the pyridine and phenyl rings by showing which protons are adjacent to each other.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and for piecing together the different fragments of the molecule, for instance, by showing correlations between the pyridine protons and the carbons of the phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly bonded. This can be used to determine the preferred conformation of the molecule, for example, the relative orientation of the phenyl and pyridine rings.

Variable temperature (VT) NMR studies can provide insights into dynamic processes such as conformational changes or tautomerism. For this compound, VT-NMR could be used to study the rotation around the C-C bond connecting the phenyl and pyridine rings. At lower temperatures, this rotation might be slow enough on the NMR timescale to observe distinct signals for different conformers. Additionally, while less likely for this specific structure, VT-NMR can be a powerful tool to investigate potential tautomeric equilibria, such as amino-imino tautomerism, by observing changes in the spectra as a function of temperature.

Mass Spectrometry (MS)

Mass spectrometry is a key technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of the compound with high confidence, as the exact mass is unique to a specific combination of atoms. For this compound (C₁₅H₁₈N₂), the calculated exact mass would be compared to the experimentally determined value to confirm its molecular formula.

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, characteristic pieces. The analysis of these fragment ions provides valuable structural information. For this compound, common fragmentation pathways would be expected:

Loss of a methyl group: A common fragmentation for molecules containing a tert-butyl group is the loss of a methyl radical (•CH₃), leading to a stable tertiary carbocation. This would result in a peak at [M-15]⁺.

Cleavage of the C-C bond between the rings: The bond connecting the phenyl and pyridine rings could cleave, leading to fragments corresponding to each ring system.

Fragmentation of the pyridine ring: The pyridine ring itself can undergo characteristic ring-opening and fragmentation pathways.

The fragmentation pattern serves as a fingerprint for the molecule and helps to confirm the proposed structure. The relative abundance of the different fragment ions can provide further clues about the stability of the resulting ions and the underlying fragmentation mechanisms.

Table 3: List of Compounds Mentioned

Compound Name

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the separation, identification, and quantification of volatile and semi-volatile compounds, making it highly suitable for assessing the purity of this compound and analyzing it within complex mixtures. The methodology leverages the high separation efficiency of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry.

In a typical GC-MS analysis, the sample is vaporized and introduced into a capillary column. The separation of components is achieved based on their differential partitioning between a stationary phase coated on the column wall and a mobile gaseous phase. For an amine compound like this, specialized columns, such as those with a basic deactivation, are often employed to prevent peak tailing and ensure symmetrical peak shapes, which is crucial for accurate quantification. labrulez.com The retention time, the time it takes for the compound to travel through the column, is a characteristic property under a given set of conditions.

Following separation in the GC, the eluted molecules enter the mass spectrometer, where they are ionized, typically by electron impact (EI). This high-energy process fragments the molecule into a series of characteristic ions. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a molecular fingerprint.

For this compound, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight. The fragmentation pattern would likely feature characteristic losses. A prominent fragmentation pathway would be the loss of a methyl group (CH₃•) from the tert-butyl moiety, resulting in a stable tertiary carbocation fragment [M-15]⁺, which is often the base peak for tert-butyl substituted aromatics. Another significant fragmentation could involve the cleavage of the bond between the phenyl and pyridine rings.

The purity of a sample is determined by integrating the area of the primary peak corresponding to the target compound and comparing it to the total area of all peaks in the chromatogram. The presence of impurities would be indicated by additional peaks at different retention times, which can then be identified by their respective mass spectra. This dual-verification system makes GC-MS a powerful tool for both qualitative and quantitative analysis in synthetic chemistry and quality control. researchgate.netresearchgate.net

Table 1: Predicted Key Mass Fragments for this compound in GC-MS

Fragment DescriptionPredicted m/zSignificance
Molecular Ion [M]⁺226Confirms molecular weight.
Loss of Methyl [M-CH₃]⁺211Characteristic of tert-butyl group; often the base peak.
4-(tert-Butyl)phenyl Cation133Indicates the presence of the substituted phenyl moiety.
3-Aminopyridyl Cation93Indicates the presence of the aminopyridine moiety.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and conformational structure of a molecule by probing its vibrational modes.

IR and Raman spectra offer complementary information for identifying the structural features of this compound. The primary amine (-NH₂) group is a key functional group that gives rise to distinct vibrational bands. In the IR spectrum, two bands are typically observed in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations. The N-H bending (scissoring) vibration usually appears in the 1590-1650 cm⁻¹ range.

The aromatic rings (phenyl and pyridine) exhibit characteristic C-H stretching vibrations above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the rings produce a series of sharp bands in the 1400-1600 cm⁻¹ region. The specific pattern of these bands can sometimes provide information about the substitution pattern of the rings. The tert-butyl group is identified by its aliphatic C-H stretching modes just below 3000 cm⁻¹ and characteristic C-H bending vibrations around 1365 cm⁻¹ (for the symmetric deformation, often a sharp doublet) and 1460 cm⁻¹. The C-N stretching vibration of the aromatic amine is typically found in the 1250-1360 cm⁻¹ region. nih.govnih.gov

Table 2: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Spectroscopy
Primary Amine (-NH₂)N-H Stretch (asymmetric & symmetric)3300 - 3500IR, Raman
Primary Amine (-NH₂)N-H Bend (scissoring)1590 - 1650IR
Aromatic RingsC-H Stretch3000 - 3100IR, Raman
Aromatic RingsC=C / C=N Stretch1400 - 1600IR, Raman
tert-Butyl (-C(CH₃)₃)C-H Stretch (aliphatic)2850 - 2970IR, Raman
tert-Butyl (-C(CH₃)₃)C-H Bend (symmetric)~1365IR
Aromatic AmineC-N Stretch1250 - 1360IR

The molecule this compound possesses conformational flexibility, primarily related to the rotation around the single bond connecting the phenyl and pyridine rings. This rotation changes the dihedral angle between the two rings, leading to different conformers. While these conformers may be energetically similar, their distinct geometries can result in subtle but measurable differences in their vibrational spectra. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous data on molecular geometry, bond lengths, bond angles, and the nature of intermolecular interactions that govern the crystal packing.

A single-crystal X-ray diffraction study of this compound would reveal the exact spatial arrangement of its constituent atoms. It is expected that both the pyridine and phenyl rings would be largely planar. A key parameter is the dihedral angle between the planes of these two rings, which is influenced by the steric hindrance between the ortho-hydrogen on the phenyl ring and the amine group on the pyridine ring. In similar biaryl systems, this angle is typically non-zero, indicating a twisted conformation in the solid state. nih.gov

Bond lengths and angles would be expected to fall within normal ranges for sp² and sp³ hybridized carbons and nitrogens. For instance, the C-C bond lengths within the aromatic rings would be intermediate between single and double bonds (~1.39 Å), while the C-N bonds in the pyridine ring would also reflect aromatic character. The C-C single bond connecting the two rings would be around 1.49 Å. The geometry around the amine nitrogen would be trigonal pyramidal. researchgate.net

Table 3: Expected Molecular Geometry Parameters from X-ray Crystallography

ParameterDescriptionExpected Value
C-C (aromatic)Bond length within phenyl/pyridine rings~1.38 - 1.40 Å
C-N (pyridine)Bond length within pyridine ring~1.34 - 1.38 Å
C-C (inter-ring)Bond length connecting the two rings~1.49 Å
C-N (amine)Bond length of the C-NH₂ bond~1.39 Å
Phenyl-Pyridine Dihedral AngleTwist angle between the two rings30 - 60°

The supramolecular architecture of the crystal is dictated by non-covalent intermolecular interactions. For this compound, the primary amine group is a potent hydrogen bond donor, while the pyridine ring nitrogen is a hydrogen bond acceptor. Therefore, strong intermolecular hydrogen bonds of the N-H···N type are highly probable, linking molecules into chains, dimers, or more complex networks. researchgate.net These interactions are fundamental to the stability of the crystal lattice.

In addition to hydrogen bonding, the planar aromatic rings facilitate π-π stacking interactions. These interactions, where the electron-rich π-systems of adjacent rings overlap, contribute significantly to the crystal packing. The arrangement could be either face-to-face or offset (displaced). The bulky tert-butyl group, while sterically hindering, can also participate in weaker C-H···π interactions and van der Waals forces, further stabilizing the three-dimensional structure. nih.govresearchgate.net Analysis of the crystal packing reveals how these individual molecular units assemble to form the macroscopic crystal.

Table 4: Potential Intermolecular Interactions in the Crystal Lattice

Interaction TypeDonorAcceptorSignificance
Hydrogen BondingAmine (N-H)Pyridine (N)Primary driver of crystal packing, forming chains or dimers.
π-π StackingPhenyl / Pyridine Ring (π-system)Phenyl / Pyridine Ring (π-system)Stabilizes the packing of aromatic moieties.
C-H···π Interactionstert-Butyl / Aromatic (C-H)Phenyl / Pyridine Ring (π-system)Weaker interactions that contribute to overall lattice energy.
Van der Waals ForcesAll atomsAll atomsGeneral attractive forces between molecules.

Polymorphism Studies (If Applicable)

A thorough review of scientific literature indicates that specific studies on the polymorphism of this compound have not been reported. Polymorphism is the ability of a solid material to exist in multiple forms or crystal structures. While compounds containing substituted phenyl and pyridine rings can exhibit polymorphism, dedicated research to identify, isolate, and characterize different crystalline forms of this specific compound is not publicly available at this time. Such studies, were they to be conducted, would typically involve techniques like X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and single-crystal X-ray diffraction to investigate the compound's solid-state behavior under various crystallization conditions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within a molecule. The structure of this compound contains several chromophores—the phenyl ring, the pyridine ring, and the amine group—which are expected to give rise to characteristic absorption bands in the UV-Vis spectrum.

The primary electronic transitions anticipated for this molecule are π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding).

π → π Transitions:* These high-energy transitions are associated with the extended π-conjugated system formed by the interconnected phenyl and pyridine rings. Aromatic systems typically display strong absorption bands due to these transitions. The substitution on the rings, including the tert-butyl group and the amino group, is expected to modulate the energy of these transitions, likely causing a bathochromic (red) shift to longer wavelengths compared to unsubstituted benzene (B151609) or pyridine.

n → π Transitions:* These transitions originate from the non-bonding lone pair of electrons on the nitrogen atom of the amino group and the nitrogen atom within the pyridine ring. The lone pair on the amino group's nitrogen can interact with the π-electron system of the pyridine ring, which typically shifts the absorption to longer wavelengths. libretexts.org These n → π* transitions are generally of lower intensity compared to π → π* transitions.

While specific experimental data such as absorption maxima (λmax) and molar absorptivity (ε) for this compound are not available in the reviewed literature, the expected UV-Vis spectrum would be a composite of the absorptions arising from these electronic transitions. The solvent used for analysis would also influence the spectrum, particularly the n → π* transitions, due to solvent-solute interactions. A comprehensive analysis would require experimental measurement to determine the precise location and intensity of the absorption bands.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

DFT is a cornerstone of modern computational chemistry, balancing accuracy and computational cost, making it ideal for studying medium-sized organic molecules.

A crucial first step in any computational study is to determine the most stable three-dimensional structure of the molecule. This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. For 2-(4-(tert-Butyl)phenyl)pyridin-3-amine , this would involve calculating bond lengths, bond angles, and dihedral angles.

Interactive Data Table: Hypothetical Optimized Geometry Parameters This table is for illustrative purposes and contains hypothetical data.

Parameter Bond/Angle Value
Bond Length C(pyridine)-C(phenyl) 1.49 Å
Bond Angle N(pyridine)-C-C(phenyl) 121.5°
Dihedral Angle N(py)-C-C(ph)-C(ph) 35.0°

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap generally implies higher reactivity. nih.gov DFT calculations would provide the energies of these orbitals and a visualization of their spatial distribution, indicating which parts of the molecule are involved in electron donation and acceptance.

Interactive Data Table: Hypothetical Electronic Properties This table is for illustrative purposes and contains hypothetical data.

Property Value (eV)
HOMO Energy -5.85
LUMO Energy -1.25

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule. researchgate.net It is plotted on the molecule's electron density surface, using a color scale to indicate electrostatic potential. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net For This compound , an MEP map would likely show negative potential around the nitrogen atom of the pyridine (B92270) ring and the amine group, highlighting these as potential sites for hydrogen bonding and electrophilic interaction. The analysis of Mulliken or Natural Bond Orbital (NBO) charges would provide a quantitative measure of the charge on each atom.

Ab Initio and Semi-Empirical Methods for Molecular Properties

While DFT is highly versatile, other computational methods could also be employed. Ab initio methods, such as Hartree-Fock (HF) and post-HF methods (e.g., Møller-Plesset perturbation theory), are based on first principles without empirical parameterization, offering a different perspective on the electronic structure.

Semi-empirical methods (like AM1, PM3, or the more recent PM7) are computationally less expensive and are based on the Hartree-Fock formalism but with several approximations and parameters derived from experimental data. wikipedia.orgmpg.de These methods are particularly useful for very large molecules or for preliminary, high-throughput screening of molecular properties, though they are generally less accurate than DFT or ab initio methods. mpg.de

Molecular Dynamics Simulations for Dynamic Behavior

While quantum mechanics calculations typically focus on static, optimized structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov An MD simulation of This compound , likely in a solvent like water or DMSO, would involve solving Newton's equations of motion for the system. This would reveal how the molecule moves, flexes, and interacts with its environment, including the rotation around the phenyl-pyridine bond and the dynamics of the tert-butyl group. Such simulations are crucial for understanding conformational flexibility and solvent effects.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods are widely used to predict spectroscopic data, which can be invaluable for confirming the structure of a synthesized compound.

NMR Chemical Shifts: DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the 1H and 13C NMR chemical shifts with a reasonable degree of accuracy. nih.gov Comparing these predicted shifts with experimental data serves as a powerful tool for structure verification. bris.ac.uk

IR Frequencies: The vibrational frequencies corresponding to infrared (IR) absorption can also be calculated. mdpi.com These calculations yield a set of vibrational modes and their corresponding frequencies and intensities. The predicted spectrum can be compared to an experimental IR spectrum to help assign the observed absorption bands to specific molecular motions, such as N-H stretches of the amine group, C=N and C=C stretches of the pyridine ring, and C-H bends of the aromatic and tert-butyl groups. mdpi.com

Mechanistic Predictions and Reaction Pathway Mapping

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to elucidate the intricate mechanisms of chemical reactions. For the synthesis of this compound, which is likely achieved through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling or the Buchwald-Hartwig amination, DFT calculations can map out the entire reaction pathway, identifying transition states and intermediates.

A plausible synthetic route involves the Suzuki-Miyaura coupling of a substituted pyridine with a boronic acid. The catalytic cycle of this reaction has been extensively studied computationally. It typically proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of an aryl halide to a low-valent palladium(0) complex. DFT studies have shown that the energy barrier for this step is influenced by the nature of the halide and the phosphine (B1218219) ligands on the palladium catalyst. For instance, the reaction of 2-chloropyridin-3-amine with a Pd(0) catalyst would lead to a Pd(II) intermediate.

Transmetalation: This step involves the transfer of the aryl group from the boronic acid to the palladium center. Computational models indicate that this can occur via different pathways, often involving a base to activate the boronic acid. The structure of the transition state for transmetalation is complex and has been a subject of detailed theoretical investigation to understand the role of the base and solvent.

Reductive Elimination: The final step is the reductive elimination from the Pd(II) complex to form the C-C bond of the product, this compound, and regenerate the Pd(0) catalyst. DFT calculations help in determining the geometry of the pre-reductive elimination complex and the energy barrier for this final step.

An alternative pathway, the Buchwald-Hartwig amination, would involve the coupling of 2-chloro-4-(tert-butyl)benzene with pyridin-3-amine. The mechanism, also elucidated by DFT, involves a similar catalytic cycle of oxidative addition, amine coordination and deprotonation, and reductive elimination to form the C-N bond.

The table below summarizes the key steps and intermediates in a hypothetical Suzuki-Miyaura reaction pathway for the synthesis of the target compound, based on general DFT studies of similar reactions.

Reaction StepReactantsIntermediate/Transition StateProduct of Step
Oxidative Addition 2-chloropyridin-3-amine + Pd(0)L2[Cl-Pd(II)L2-(pyridin-3-amine)]Oxidative addition complex
Transmetalation Oxidative addition complex + (4-(tert-butyl)phenyl)boronic acidFour-membered ring transition state involving Pd, B, O, and the aryl group[Pd(II)L2-(pyridin-3-amine)-(4-(tert-butyl)phenyl)]
Reductive Elimination [Pd(II)L2-(pyridin-3-amine)-(4-(tert-butyl)phenyl)]Three-coordinate transition stateThis compound + Pd(0)L2

Note: L represents a phosphine ligand.

Quantitative Structure-Property Relationship (QSPR) Modeling (Excluding biological properties)

Molecular Descriptors: These can be categorized into several types:

Topological descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).

Geometrical descriptors: Derived from the 3D structure of the molecule (e.g., molecular surface area, volume).

Quantum-chemical descriptors: Calculated using quantum mechanics (e.g., HOMO/LUMO energies, dipole moment).

Constitutional descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).

Predicted Physicochemical Properties:

QSPR models can be used to estimate a range of non-biological properties. For this compound, these could include:

Boiling Point: QSPR models for the boiling points of organic compounds often use descriptors related to molecular size, shape, and intermolecular forces. For a molecule like this, descriptors such as the molecular weight, polarizability, and dipole moment would be significant.

Melting Point: Predicting melting points is generally more challenging than boiling points due to the influence of crystal packing. QSPR models for melting points often incorporate descriptors that reflect molecular symmetry and the ability to form strong intermolecular interactions in the solid state.

Solubility: Aqueous solubility can be predicted using QSPR models that consider descriptors related to polarity, hydrogen bonding capacity, and molecular size. The presence of the amine and pyridine nitrogen atoms would suggest some water solubility, which would be modulated by the bulky nonpolar tert-butylphenyl group.

The following table provides hypothetical predicted values for some physicochemical properties of this compound based on the application of general QSPR models for related classes of compounds. It is important to note that these are estimations and experimental verification is necessary.

PropertyPredicted ValueKey Influencing Structural Features
Boiling Point ~350-400 °CHigh molecular weight, aromatic rings, potential for hydrogen bonding.
Melting Point ~100-150 °CRigid structure, potential for intermolecular hydrogen bonding and π-π stacking.
LogP (Octanol-Water Partition Coefficient) ~3.5-4.5Large nonpolar tert-butylphenyl group dominating over the polar amine and pyridine groups.
Aqueous Solubility LowThe hydrophobic character of the large aromatic system is expected to outweigh the hydrophilic nature of the nitrogen atoms.

These QSPR predictions, while not definitive, provide valuable insights into the expected physical behavior of this compound and can guide its handling, purification, and formulation in various applications.

Advanced Applications in Chemical Synthesis and Materials Science

2-(4-(tert-Butyl)phenyl)pyridin-3-amine as a Ligand in Catalysis

The aminopyridine scaffold is a well-established "privileged" structure in coordination chemistry, capable of forming stable complexes with a wide array of transition metals. The presence of both a pyridine (B92270) nitrogen and an adjacent amino group allows this compound to act as a bidentate N,N-donor ligand, forming a stable five-membered chelate ring upon coordination to a metal center. This chelation effect enhances the stability of the resulting metal complex, which is a crucial attribute for effective catalysts.

The large 4-(tert-butyl)phenyl group imparts specific properties to the ligand. Its significant steric bulk can influence the coordination geometry around the metal center, control substrate access to the catalytic site, and promote specific reaction pathways. Furthermore, this nonpolar group enhances the solubility of the metal complex in organic solvents commonly used in catalysis.

The synthesis of metal complexes using this compound as a ligand would typically involve reacting it with a suitable metal precursor, such as a metal halide or acetate (B1210297) salt, in an appropriate solvent. The resulting complexes can be utilized in a variety of catalytic transformations. Terpyridine (TPY) ligands, which feature three nitrogen coordination sites, are known to stabilize various transition metal cations and are effective in promoting C-C bond formation in cross-coupling reactions. nih.gov Similarly, the bidentate nature of this compound can be expected to stabilize catalytically active metal centers.

Table 1: Potential Metal Complexes and Their Catalytic Applications

Metal Center Potential Catalytic Application Rationale
Palladium (Pd) Cross-coupling reactions (e.g., Suzuki, Heck), C-H activation Well-established for Pd(II) catalysis; ligand can stabilize active species.
Rhodium (Rh) Hydroformylation, hydrogenation Aminopyridine ligands are known to be effective in Rh-catalyzed reactions.
Iridium (Ir) Asymmetric hydrogenation, C-H borylation The ligand framework is suitable for creating a defined chiral pocket around the metal.
Copper (Cu) Atom transfer radical polymerization (ATRP), Ullmann coupling N-donor ligands are essential for stabilizing Cu(I) and Cu(II) oxidation states.

Palladium-catalyzed C-H activation and cross-coupling reactions are powerful tools for constructing complex organic molecules. The efficiency and selectivity of these reactions are highly dependent on the ligand coordinated to the palladium center. nih.gov Ligands based on pyridine and bipyridine scaffolds are frequently employed in this context. nih.gov

The this compound ligand possesses features that are highly desirable for these transformations. The pyridine ring can act as a directing group, facilitating C-H activation at a specific position on a substrate. The ligand's electronic properties can be tuned to promote key steps in the catalytic cycle, such as oxidative addition and reductive elimination. For instance, in palladium-catalyzed direct arylation of heteroarenes, PEPPSI-type complexes (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) have shown high efficiency, underscoring the vital role of pyridine-containing ligands. mdpi.com While this specific aminopyridine has not been extensively documented, its structural similarity to ligands used in successful C-H activation protocols suggests its potential utility in this field. mdpi.comnih.gov

The parent molecule, this compound, is achiral. However, it serves as an excellent scaffold for the development of chiral derivatives for use in asymmetric synthesis. Chiral amines are widely applied as catalysts and resolving agents. sigmaaldrich.com Modification of the parent compound could introduce chirality in several ways:

Derivatization of the amine: The primary amine could be converted into a chiral secondary or tertiary amine.

Introduction of a chiral center on the pyridine or phenyl ring: This is a more synthetically challenging but viable approach.

Once a chiral derivative is synthesized, its corresponding metal complexes could be used as catalysts for a range of enantioselective transformations, such as asymmetric hydrogenation or C-C bond formation. mdpi.com For example, tert-Butanesulfinamide is a chiral amine reagent that enables the reliable asymmetric synthesis of a broad range of other chiral amine structures. nih.gov This highlights a proven strategy where a chiral amine building block facilitates the creation of new, valuable chiral molecules.

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a major pillar of modern synthesis. Chiral primary and secondary amines are among the most important classes of organocatalysts, capable of activating substrates through the formation of nucleophilic enamines or electrophilic iminium ions.

While the subject compound is achiral, its primary amine functionality is a key feature for organocatalysis. It could, in principle, catalyze reactions like aldol (B89426) or Michael additions. More significantly, it serves as a precursor for chiral organocatalysts. The synthesis of chiral derivatives, as discussed previously, would yield molecules with the potential to catalyze reactions with high enantioselectivity. Research has demonstrated the use of chiral tertiary amines, derived from simpler precursors, in asymmetric [4+2] cyclization reactions, achieving high yields and enantiomeric excess. nih.gov

Application as a Synthetic Intermediate for Novel Chemical Scaffolds

Beyond its role in catalysis, this compound is a valuable building block for constructing more complex molecules, particularly those containing heterocyclic ring systems. sigmaaldrich.com

Heterocyclic compounds are foundational to medicinal chemistry and materials science. thermofisher.comossila.com The 3-aminopyridine (B143674) moiety is a versatile synthon for creating fused heterocyclic systems. The adjacent amino and pyridine ring nitrogen atoms can participate in cyclization reactions with various reagents to form new five- or six-membered rings.

Table 2: Potential Heterocyclic Scaffolds from this compound

Reactant Resulting Heterocyclic Scaffold Reaction Type
α-Haloketones Imidazo[1,2-a]pyridines Condensation/Cyclization
1,3-Dicarbonyl compounds Pyrido[1,2-a]pyrimidines Condensation/Cyclization
Phosgene or equivalents Pyrido[3,2-d]pyrimidin-2-ones Cyclization
Isothiocyanates Pyrido[3,2-e] nih.govrsc.orgresearchgate.nettriazines Addition/Cyclization

The synthesis of these diverse scaffolds allows for the exploration of new chemical space. The embedded 4-(tert-butyl)phenyl group can provide a handle for tuning the physical and biological properties of the final molecules, such as their solubility, lipophilicity, and potential for intermolecular interactions like π-π stacking.

Precursor for Advanced Organic Materials (e.g., optoelectronic materials, polymers)

The pyridinamine scaffold is a fundamental component in the design of various functional organic materials, and the specific substitution pattern of this compound makes it a particularly promising precursor for materials with tailored electronic and photophysical properties. The electron-donating amine group and the electron-withdrawing pyridine ring create an intrinsic donor-acceptor (D-A) character, which is a cornerstone for designing molecules used in organic electronics. nih.gov

The incorporation of bulky tert-butyl groups is a well-established strategy in the design of high-performance organic electronic materials. rsc.org These groups enhance the solubility of the resulting molecules and materials in common organic solvents, which is crucial for solution-based processing techniques used in the fabrication of devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). mdpi.comrsc.org Furthermore, the steric hindrance provided by the tert-butyl group can effectively suppress intermolecular π-π stacking and aggregation-caused quenching (ACQ) of excitons in the solid state. rsc.org This leads to materials with higher photoluminescent quantum yields in thin films, a critical factor for efficient light-emitting devices.

Research on related compounds has demonstrated the utility of these structural motifs. For instance, tert-butyl substituted tetrathiafulvalene (B1198394) (TTF) derivatives and pentacene (B32325) have shown stabilized and improved OFET properties. mdpi.com In the context of OLEDs, blue thermally activated delayed fluorescence (TADF) emitters incorporating tert-butyl groups have achieved record-high external quantum efficiencies of up to 25.8% in solution-processed non-doped devices. rsc.org The this compound molecule serves as a key synthetic intermediate for incorporating these advantageous features into larger conjugated systems, polymers, and D-A type fluorophores.

Table 1: Role of Structural Moieties in Optoelectronic Materials
Structural MoietyFunction/PropertyApplication Area
Pyridinamine CoreProvides donor-acceptor characteristics; serves as a rigid, conjugated backbone.OLEDs, OFETs, Fluorescent Probes
tert-Butyl GroupIncreases solubility; provides steric hindrance to reduce aggregation and self-quenching. mdpi.comrsc.orgSolution-processable OLEDs and OFETs
Phenyl LinkerExtends π-conjugation; allows for torsional rotation to fine-tune electronic properties.Tuning of emission wavelengths and energy levels

Role in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry relies on non-covalent interactions—such as hydrogen bonding, metal coordination, and π-π stacking—to construct well-ordered, functional architectures from molecular components. researchgate.net this compound is an excellent candidate for use in this field due to its distinct functional groups that can direct self-assembly processes.

The pyridinamine moiety contains two key sites for non-covalent interactions:

Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom makes it a potent Lewis base, capable of coordinating to metal centers. This property allows the molecule to act as a monodentate or bidentate ligand (or "linker") in the construction of metal-organic frameworks (MOFs) and other coordination polymers. rsc.orgresearchgate.net MOFs built from amino-functionalized linkers can exhibit enhanced properties, such as improved gas adsorption, due to the presence of additional interaction sites within the pores. acs.orgacs.org

Amine Group: The -NH₂ group is a strong hydrogen bond donor. This enables the formation of robust and directional hydrogen-bonded networks, which are fundamental to crystal engineering and the formation of supramolecular gels. researchgate.net Studies on related aminopyridine derivatives have shown their ability to form cocrystals and molecular salts with carboxylic acids through predictable hydrogen bonding patterns. researchgate.netmdpi.com

Development of Sensing and Detection Materials

The pyridinamine scaffold is a privileged structure for the development of fluorescent chemosensors. nih.govresearchgate.net These sensors operate by binding to a specific analyte (such as a metal ion), which induces a measurable change in their photophysical properties, like fluorescence quenching ("turn-off") or enhancement ("turn-on"). researchgate.netresearchgate.net The sensing mechanism in pyridinamine-based molecules typically relies on the coordination of the analyte to the nitrogen atoms of the pyridine ring and/or the amino group. mdpi.comresearchgate.net

Derivatives of this compound are promising candidates for chemosensors for several reasons:

Binding Site: The vicinal arrangement of the pyridine nitrogen and the amino group can create an effective chelation site for metal ions.

Fluorescence: The inherent donor-acceptor nature of the molecule can give rise to intramolecular charge transfer (ICT) fluorescence, which is often highly sensitive to the local chemical environment. Binding of a cation to the pyridinamine moiety can perturb this ICT process, leading to a distinct optical response.

Selectivity: The steric and electronic properties of the binding pocket can be tuned by synthetic modification to achieve selectivity for specific ions. For example, various pyridine-based chemosensors have been developed for the selective detection of toxic heavy metal ions such as Fe³⁺, Hg²⁺, and Cu²⁺ in environmental and biological samples. researchgate.netmdpi.com

The tert-butylphenyl group aids in this application by improving the solubility of the sensor molecule in various media and preventing aggregation, which can interfere with the sensing mechanism in solution.

Table 2: Research Findings on Pyridine-Based Chemosensors
Sensor TypeTarget Analyte(s)Sensing MechanismReference Finding
2-Aminopyridine derivativeFe³⁺ / Hg²⁺Fluorescence 'switch-off'Demonstrated selective detection via fluorescence quenching with a 1:1 complex formation. researchgate.net
Pyridine-based receptorCu²⁺Colorimetric and FluorometricShowed a drastic color change and intense fluorescence upon complexation with copper ions. researchgate.net
General Pyridine derivativesCr²⁺, Hg²⁺, Ni²⁺, Co²⁺Fluorescence Array SensingBinding to nitrogen atoms of pyridine moieties produced different fluorescent responses for various toxic metal ions. mdpi.com

Design of Functional Materials Based on Pyridinamine Motifs

The design of novel functional materials hinges on the use of versatile molecular scaffolds that provide a robust framework onto which specific functionalities can be rationally installed. mdpi.com The pyridinamine motif is an exemplary scaffold in this regard, offering a powerful combination of chemical stability, predictable electronic properties, and multiple sites for synthetic modification. nih.goviipseries.org

The utility of this compound as a building block stems from the synergistic effect of its constituent parts:

The Pyridinamine Core: This unit acts as the functional heart of the molecule. It provides a rigid, planar aromatic system that is essential for electronic communication in conjugated materials. The interplay between the electron-donating amine and the electron-accepting pyridine ring can be exploited to tune the HOMO/LUMO energy levels, a critical parameter in the design of semiconductors and emitters for electronic devices. rsc.org

The tert-Butylphenyl Substituent: This group serves as a "performance-enhancing" module. As discussed, its primary roles are to impart solubility and to provide kinetic stabilization by sterically hindering unwanted intermolecular interactions. researchgate.net This "tert-butyl effect" is a widely used design principle in materials chemistry to create stable, solution-processable materials that retain their intrinsic molecular properties in the solid state. mdpi.comresearchgate.net

By using this compound as a starting point, chemists can employ further synthetic transformations (e.g., at the amine group or through C-H activation on the pyridine ring) to construct a diverse library of larger, more complex functional molecules. This building block approach allows for the systematic optimization of material properties for applications ranging from luminescent materials and sensors to advanced semiconductors. rsc.org

Analytical Method Development and Quantification

Chromatographic Techniques for Separation and Purity Analysis

Chromatography is the cornerstone for separating "2-(4-(tert-Butyl)phenyl)pyridin-3-amine" from starting materials, byproducts, and degradation products. The choice of technique depends on the specific analytical goal, such as purity determination, reaction monitoring, or preparative isolation.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment and quantification of "this compound" due to its high resolution, sensitivity, and applicability to non-volatile and thermally labile compounds. thermofisher.com Reversed-phase HPLC is typically the method of choice.

A typical HPLC method would involve a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent like acetonitrile (B52724) or methanol. nih.gov A gradient elution, where the proportion of the organic solvent is increased over time, allows for the efficient separation of compounds with a wide range of polarities. Detection is commonly achieved using a photodiode array (PDA) or UV detector set at a wavelength where the analyte exhibits maximum absorbance. For structural confirmation, HPLC can be coupled with mass spectrometry (LC-MS). nih.gov

Table 1: Illustrative HPLC Method Parameters for Purity Analysis

Parameter Condition
Column C18, 4.6 x 100 mm, 3 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 25% to 95% B over 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Detection UV at 254 nm
Injection Volume 5 µL

| Expected Retention Time | ~ 4.5 min |

This table is for illustrative purposes and represents a typical starting point for method development.

Gas Chromatography (GC) is another powerful separation technique, but its application to aromatic amines like "this compound" can be challenging. thermofisher.com The polarity and relatively high boiling point of the compound may require derivatization to increase its volatility and thermal stability, preventing peak tailing and improving chromatographic performance. thermofisher.com However, HPLC is often preferred as it typically does not require a derivatization step. thermofisher.com

If GC were to be used, a common approach would involve derivatizing the primary amine group. A capillary column with a non-polar or medium-polarity stationary phase would be suitable. Detection would typically be performed using a Flame Ionization Detector (FID) for quantitative analysis or a Mass Spectrometer (MS) for identification.

Thin-Layer Chromatography (TLC) is an indispensable tool for the rapid, qualitative monitoring of reaction progress during the synthesis of "this compound". researchgate.netthieme.de Its simplicity, speed, and low cost make it ideal for determining the consumption of starting materials and the formation of the product in real-time. researchgate.netmdpi.com

The analysis is performed on silica (B1680970) gel plates (silica gel 60 F254). mdpi.com A suitable mobile phase, typically a mixture of non-polar and polar organic solvents like hexanes and ethyl acetate (B1210297), is used to separate the components of the reaction mixture. nih.govmdpi.com Spots are visualized under UV light (at 254 nm or 365 nm), where the aromatic nature of the compound allows for easy detection. nih.govmdpi.com The retention factor (Rf) value is characteristic for a given compound in a specific solvent system and can be used for preliminary identification.

Table 2: Example TLC System for Reaction Monitoring

Parameter Description
Stationary Phase Silica gel 60 F254 glass plates
Mobile Phase Hexanes:Ethyl Acetate (3:2, v/v)
Visualization UV light (254 nm)

| Example Rf of Product | ~ 0.38 |

This table provides an example based on structurally similar compounds. mdpi.com The optimal mobile phase would be determined experimentally.

Spectrophotometric Methods for Quantitative Analysis

UV-Visible spectrophotometry can be employed for the quantitative analysis of "this compound," particularly for determining its concentration in solutions. The method is based on Beer-Lambert's law and relies on the compound's chromophoric phenyl-pyridine structure, which absorbs light in the UV-Vis region.

To develop a quantitative method, a wavelength of maximum absorbance (λmax) is first identified by scanning a dilute solution of the pure compound across the UV-Vis spectrum. A calibration curve is then constructed by measuring the absorbance of a series of standard solutions of known concentrations at the determined λmax. The concentration of the compound in unknown samples can then be calculated from their absorbance values using this calibration curve.

Furthermore, derivatization reactions can be used to enhance sensitivity and selectivity. Aromatic amines can react with specific reagents to form intensely colored complexes suitable for colorimetric analysis. For instance, a method based on the reaction with an iron(III)-ferrozine complex, where the amine reduces Fe(III) to Fe(II) to form a colored complex, could be adapted for this purpose. nih.gov Similarly, ion-pair complex formation with sulphonphthalein dyes presents another viable approach for spectrophotometric quantification. nih.gov

Electrochemical Methods for Characterization and Detection

Electrochemical methods can provide valuable information on the redox properties of "this compound." Techniques like cyclic voltammetry (CV) can be used to study the oxidation and reduction potentials of the molecule. The presence of the electron-rich aminopyridine and phenyl rings suggests that the compound is electrochemically active. The oxidation of diarylamines and related nitrogen-containing heterocyclic compounds has been studied, providing a framework for investigating the target compound. researchgate.net

In a typical CV experiment, the potential is swept between two limits, and the resulting current is measured. The resulting voltammogram can reveal information about the stability of the oxidized/reduced species and the reversibility of the redox processes. These electrochemical properties are influenced by the molecular structure and can serve as a characteristic fingerprint of the compound. researchgate.net

Development of Standardized Analytical Protocols

For routine quality control and regulatory purposes, the development of standardized analytical protocols is essential. A standardized protocol for "this compound" would be built upon the methods described above and would require thorough validation to ensure its reliability, accuracy, and precision.

The validation process, following guidelines from bodies like the International Council for Harmonisation (ICH), would include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components.

Linearity: The demonstration that the method's response is directly proportional to the concentration of the analyte over a given range.

Accuracy: The closeness of the test results to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

A comprehensive protocol would detail sample preparation, instrument parameters, calibration procedures, and system suitability tests. For instance, a validated HPLC method would be the central component of a quality control protocol for determining the purity and assay of "this compound" in bulk material or formulated products.

Future Research Directions and Emerging Opportunities

Exploration of Novel and Efficient Synthetic Routes

The development of novel and more efficient synthetic methodologies for 2-(4-(tert-butyl)phenyl)pyridin-3-amine is a key area for future research. While established methods like the Suzuki-Miyaura cross-coupling reaction are effective, there is a continuous drive for greener, more atom-economical, and cost-effective processes. nih.govresearchgate.net Future explorations may include:

Multicomponent Reactions (MCRs): One-pot MCRs offer an efficient approach to constructing complex molecules like 2-aryl-3-aminopyridines from simple precursors in a single step, minimizing waste and purification efforts. mdpi.comresearchgate.net Research into novel MCRs for the synthesis of pyridinamine derivatives is a promising avenue.

C-H Activation/Functionalization: Direct C-H bond activation and functionalization of the pyridine (B92270) ring represents a highly atom-economical strategy. nih.gov Developing selective C-H arylation methods could provide a more direct route to the target compound, avoiding the need for pre-functionalized starting materials. nih.gov

Flow Chemistry: Continuous flow synthesis can offer advantages in terms of safety, scalability, and reaction control. Exploring the synthesis of this compound using flow reactors could lead to more efficient and reproducible manufacturing processes.

Catalyst-Free Methods: The development of catalyst-free synthetic methods, where possible, would be highly beneficial in reducing costs and simplifying product purification. nih.gov

Synthetic StrategyPotential AdvantagesKey Research Focus
Multicomponent ReactionsHigh efficiency, atom economy, reduced wasteDiscovery of new reaction pathways and catalysts
C-H ActivationHigh atom economy, reduced pre-functionalizationDevelopment of selective and efficient catalysts
Flow ChemistryImproved safety, scalability, and controlOptimization of reaction conditions in continuous flow
Catalyst-Free MethodsReduced cost, simplified purificationExploration of alternative activation methods

In-Depth Studies of Complex Reaction Pathways and Mechanistic Intermediates

A deeper understanding of the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing existing methods and developing new ones. Future research should focus on:

Mechanistic Studies of Cross-Coupling Reactions: While the general catalytic cycle of reactions like the Suzuki-Miyaura coupling is well-understood, detailed mechanistic studies for specific substrates like substituted aminopyridines can reveal subtle electronic and steric effects that influence reaction efficiency and selectivity. nih.govyoutube.com This includes the investigation of oxidative addition, transmetalation, and reductive elimination steps. nih.gov

Identification and Characterization of Intermediates: The isolation and characterization of key reaction intermediates can provide invaluable insights into the reaction pathway. Techniques such as in-situ spectroscopy (e.g., NMR, IR) and computational modeling can be employed to study transient species.

Rational Design of Derivatives for Enhanced Chemical Functionality

The rational design of derivatives of this compound can lead to new compounds with tailored properties for various applications. mdpi.comnih.gov This involves a systematic exploration of structure-activity relationships (SAR). researchgate.netnih.govresearchgate.net Key areas for future research include:

Modification of the Pyridine Ring: Introduction of various substituents on the pyridine ring can modulate the electronic properties, basicity, and steric hindrance of the molecule, thereby influencing its reactivity and biological activity. mdpi.comnih.gov

Functionalization of the Amino Group: The amino group can be further functionalized to introduce new chemical moieties, for example, through acylation or alkylation, to create a diverse library of derivatives for screening.

Derivative TypePotential Functional Enhancement
Substituted Pyridine RingModulated electronics and basicity
Varied Phenyl SubstituentAltered lipophilicity and molecular shape
Functionalized Amino GroupIntroduction of new chemical properties

Advanced Computational Approaches for Predictive Modeling

Advanced computational chemistry can play a pivotal role in accelerating the discovery and development of new pyridinamine derivatives and synthetic routes. rsc.org Future research in this area will likely involve:

Quantum Mechanical Calculations: Density Functional Theory (DFT) can be used to model reaction mechanisms, predict the stability of intermediates and transition states, and understand the electronic structure of the molecule. nih.govresearchgate.net This can aid in the rational design of more efficient catalysts and reaction conditions.

Quantitative Structure-Property Relationship (QSPR) Modeling: QSPR models can be developed to predict the physicochemical properties and biological activities of novel derivatives based on their molecular structure. researchgate.net This can help in prioritizing the synthesis of the most promising candidates.

Molecular Docking and Dynamics Simulations: For applications in medicinal chemistry, molecular docking and dynamics simulations can be used to predict the binding affinity and mode of interaction of this compound derivatives with specific biological targets.

Integration into Multi-Component Systems for Advanced Applications

The unique electronic and structural features of this compound make it an attractive building block for the construction of more complex multi-component systems. Future research could explore its integration into:

Supramolecular Assemblies: The pyridine and amine functionalities can participate in hydrogen bonding and metal coordination, enabling the formation of well-defined supramolecular structures with interesting photophysical or catalytic properties.

Polymers and Materials: Incorporation of the pyridinamine moiety into polymer backbones or as a pendant group could lead to new materials with enhanced thermal stability, conductivity, or optical properties.

Metal-Organic Frameworks (MOFs): The nitrogen atoms in the pyridine ring and the amino group can act as coordination sites for metal ions, potentially allowing for the construction of novel MOFs with applications in gas storage, separation, and catalysis.

Challenges and Perspectives in Pyridinamine Chemistry Research

Despite the significant potential, research in pyridinamine chemistry faces several challenges. The selective functionalization of the pyridine ring, particularly at positions other than the 2- and 4-positions, remains a significant hurdle. researchgate.netnih.gov Overcoming the "2-pyridyl problem" in cross-coupling reactions, where the nitrogen atom can interfere with the catalyst, is another ongoing challenge. nih.gov

Looking forward, the field is expected to move towards more sustainable and environmentally benign synthetic methods. The development of catalysts based on earth-abundant metals to replace precious metals like palladium is a key goal. youtube.com Furthermore, the application of pyridinamine derivatives in emerging areas such as organic electronics, sensor technology, and catalysis is expected to grow. A deeper collaboration between synthetic chemists, computational chemists, and materials scientists will be crucial to unlock the full potential of this versatile class of compounds.

Q & A

Q. What are the established synthetic routes for 2-(4-(tert-Butyl)phenyl)pyridin-3-amine, and how can reaction efficiency be optimized?

  • Methodological Answer : Common synthetic approaches include Suzuki-Miyaura coupling for aryl-pyridine bond formation or nucleophilic substitution of pyridine derivatives with tert-butylphenyl precursors. To optimize efficiency, employ factorial design to test variables like catalyst loading, temperature, and solvent polarity . Computational reaction path searches based on quantum chemical calculations can predict energetically favorable pathways, reducing trial-and-error experimentation . For scale-up, use process simulation software to model mass transfer and reaction kinetics .

Q. How should researchers handle and dispose of this compound safely during experiments?

  • Methodological Answer : Follow institutional Chemical Hygiene Plans for PPE requirements (e.g., nitrile gloves, fume hoods). Waste must be segregated into halogenated organic containers due to potential halogenated byproducts. Collaborate with certified waste management services for neutralization or incineration, as improper disposal risks environmental persistence . Document waste streams using laboratory information management systems (LIMS) to ensure compliance .

Q. What analytical techniques are suitable for characterizing this compound?

  • Methodological Answer :
  • Structural Confirmation : Use 1H/13C^1H/^{13}C NMR (DMSO-d6 or CDCl3) to resolve aromatic protons and tert-butyl groups. Mass spectrometry (ESI-MS) confirms molecular ion peaks (e.g., [M+H]+^+).
  • Purity Assessment : HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients. Cross-validate with TLC (silica gel, ethyl acetate/hexane) .
  • Thermal Stability : TGA/DSC under nitrogen to assess decomposition thresholds (>200°C typical for arylpyridines) .

Advanced Research Questions

Q. How can computational chemistry improve the design of novel derivatives of this compound?

  • Methodological Answer : Use density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity. Molecular docking simulations (AutoDock Vina) can screen for bioactivity by modeling interactions with target proteins (e.g., kinase enzymes). Reaction path sampling (e.g., NEB method) identifies transition states and intermediates, guiding synthetic feasibility .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer :
  • NMR Ambiguities : Use 2D techniques (COSY, HSQC) to assign overlapping signals. Isotopic labeling (e.g., 15^{15}N-pyridine) clarifies nitrogen environments.
  • Mass Spectrometry Artifacts : Compare fragmentation patterns with reference libraries (e.g., NIST) and validate via high-resolution MS (HRMS) .
  • Crystallographic Discrepancies : Perform single-crystal X-ray diffraction and refine structures using software like SHELXTL .

Q. How can researchers systematically optimize reaction conditions for high-yield synthesis?

  • Methodological Answer : Apply Design of Experiments (DoE) principles:
  • Variables : Catalyst (Pd vs. Ni), solvent (DMF vs. THF), temperature (80–120°C).
  • Response Surface Methodology (RSM) : Model interactions between variables to identify optimal conditions.
  • Robustness Testing : Introduce ±5% variations in reagent ratios to assess reproducibility .

Q. What are the challenges in studying the biological activity of this compound, and how can they be mitigated?

  • Methodological Answer :
  • Solubility : Use co-solvents (DMSO/PBS) or liposomal encapsulation for in vitro assays.
  • Metabolic Stability : Perform microsomal incubation (e.g., human liver microsomes) to assess CYP450-mediated degradation.
  • Off-Target Effects : Employ counter-screening against unrelated enzymes (e.g., proteases) to validate specificity .

Q. How should researchers manage large datasets from multi-parametric studies on this compound?

  • Methodological Answer : Implement chemical informatics platforms (e.g., KNIME, Pipeline Pilot) to integrate spectral, synthetic, and bioactivity data. Use cloud-based tools (e.g., AWS Chemistry) for collaborative analysis and version control. Apply machine learning (e.g., Random Forest) to predict structure-property relationships from historical data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.